molecular formula C14H22N2O B14849030 5-Tert-butyl-4-cyclopropoxy-N,N-dimethylpyridin-2-amine

5-Tert-butyl-4-cyclopropoxy-N,N-dimethylpyridin-2-amine

Cat. No.: B14849030
M. Wt: 234.34 g/mol
InChI Key: BUHZBHUXJAZAEY-UHFFFAOYSA-N
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Description

5-Tert-butyl-4-cyclopropoxy-N,N-dimethylpyridin-2-amine is an organic compound with the molecular formula C14H22N2O and a molecular weight of 234.341 g/mol This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a dimethylamino group attached to a pyridine ring

Preparation Methods

The synthesis of 5-Tert-butyl-4-cyclopropoxy-N,N-dimethylpyridin-2-amine involves several steps. One common synthetic route includes the following steps:

    Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of the tert-butyl group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides.

    Cyclopropoxy group addition: The cyclopropoxy group is added via nucleophilic substitution reactions.

    Dimethylamino group introduction: The dimethylamino group is introduced through amination reactions using dimethylamine.

Chemical Reactions Analysis

5-Tert-butyl-4-cyclopropoxy-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Tert-butyl-4-cyclopropoxy-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Similar compounds to 5-Tert-butyl-4-cyclopropoxy-N,N-dimethylpyridin-2-amine include:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

5-tert-butyl-4-cyclopropyloxy-N,N-dimethylpyridin-2-amine

InChI

InChI=1S/C14H22N2O/c1-14(2,3)11-9-15-13(16(4)5)8-12(11)17-10-6-7-10/h8-10H,6-7H2,1-5H3

InChI Key

BUHZBHUXJAZAEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(C=C1OC2CC2)N(C)C

Origin of Product

United States

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